(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid
Description
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-methyl-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H19NO3/c1-12-9-14(10-15(18)17(19)20)7-8-16(12)21-11-13-5-3-2-4-6-13/h2-9,15H,10-11,18H2,1H3,(H,19,20)/t15-/m0/s1 |
InChI Key |
MPTRBGRTRXJAOD-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Selection of Chiral Templates
The (S)-configuration is preserved by starting from L-tyrosine derivatives. For instance, N-Boc-L-tyrosine methyl ester serves as a foundational building block. The Boc (tert-butoxycarbonyl) group protects the α-amino group, while the methyl ester safeguards the carboxylic acid during subsequent reactions.
Phenolic Hydroxyl Protection
The 4-hydroxy group of tyrosine is benzylated to prevent undesired side reactions. Using benzyl bromide (BnBr) and sodium hydride (NaH) in tetrahydrofuran (THF) , the reaction proceeds at 0–25°C to yield N-Boc-4-benzyloxy-L-tyrosine methyl ester .
$$
\text{N-Boc-L-tyrosine methyl ester} + \text{BnBr} \xrightarrow{\text{NaH, THF}} \text{N-Boc-4-benzyloxy-L-tyrosine methyl ester}
$$
Regioselective Introduction of the 3-Methyl Group
Directed Ortho Metalation (DoM)
To install the methyl group at the 3-position, lithium diisopropylamide (LDA) induces deprotonation ortho to the benzyloxy directing group. Quenching with methyl iodide (MeI) furnishes the 3-methyl-4-benzyloxy intermediate.
$$
\text{N-Boc-4-benzyloxy-L-tyrosine methyl ester} \xrightarrow{\text{LDA, MeI}} \text{N-Boc-3-methyl-4-benzyloxy-L-tyrosine methyl ester}
$$
Optimization of Methylation
Reaction temperatures between −78°C and 0°C minimize polysubstitution. Yields exceeding 75% are achievable with stoichiometric LDA (2.1 equiv) and MeI (1.5 equiv).
Deprotection and Functional Group Interconversion
Boc Group Removal
Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the Boc group, yielding the free amine.
$$
\text{N-Boc-3-methyl-4-benzyloxy-L-tyrosine methyl ester} \xrightarrow{\text{TFA, DCM}} \text{3-methyl-4-benzyloxy-L-tyrosine methyl ester}
$$
Ester Hydrolysis
The methyl ester is saponified using lithium hydroxide (LiOH) in a THF/water mixture (3:1) at 25°C, affording the carboxylic acid.
$$
\text{3-methyl-4-benzyloxy-L-tyrosine methyl ester} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{(S)-2-amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid}
$$
Purification and Isolation
Solvent Extraction
The crude product is partitioned between ethyl acetate (EtOAc) and 1M HCl . The organic layer is washed with brine and dried over anhydrous Na₂SO₄ .
Crystallization
Anti-solvent precipitation with n-hexane yields crystalline product. Recrystallization from ethanol/water (4:1) enhances purity (>98% by HPLC).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.30 (m, 5H, Bn-H), 7.12 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 5.08 (s, 2H, OCH₂), 4.20 (t, J = 7.0 Hz, 1H, α-CH), 3.65 (s, 3H, COOCH₃), 2.98 (dd, J = 14.0, 7.0 Hz, 1H, β-CH₂), 2.85 (dd, J = 14.0, 7.0 Hz, 1H, β-CH₂), 2.30 (s, 3H, Ar-CH₃).
- ESI-MS : m/z 356.2 [M+H]⁺.
Chiral Purity Assessment
Chiral HPLC (Chiralpak AD-H column, hexane/ethanol 80:20) confirms >99% enantiomeric excess (ee).
Alternative Synthetic Routes
Strecker Synthesis from Substituted Benzaldehydes
4-Benzyloxy-3-methylbenzaldehyde undergoes Strecker reaction with NH₄Cl , KCN , and HCl , followed by hydrolysis to the racemic amino acid. Resolution via chiral chromatography isolates the (S)-enantiomer.
Asymmetric Hydrogenation
α-Keto ester precursors with the 4-benzyloxy-3-methylphenyl group are hydrogenated using Ru-BINAP catalysts , achieving 90–95% ee. Subsequent ester hydrolysis completes the synthesis.
Industrial-Scale Considerations
Cost-Effective Protecting Groups
Replacing Boc with Cbz (benzyloxycarbonyl) reduces reagent costs without compromising yield.
Solvent Recycling
THF and EtOAc are recovered via distillation, lowering environmental impact and production costs.
Challenges and Limitations
Regioselectivity in Methylation
Competing para-methylation (<5%) necessitates careful stoichiometric control during DoM.
Epimerization Risks
Prolonged exposure to acidic or basic conditions during deprotection may racemize the α-carbon, requiring strict temperature control.
Scientific Research Applications
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential interactions with enzymes and receptors, which can provide insights into its biological activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether and methyl groups on the aromatic ring can influence its binding affinity and specificity. The amino acid moiety allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The target compound is compared below with key analogs based on substituent variations, stereochemistry, and biological relevance.
Table 1: Comparative Analysis of Structural Analogs
Key Observations
Electron-withdrawing groups (e.g., sulfonyl in ) increase solubility and polarity, contrasting with the electron-donating benzyloxy group. Boron-containing analogs () serve specialized roles in click chemistry, unlike the target compound’s protective-group utility.
Stereochemical Influence :
- The S-configuration of the target compound contrasts with the R-isomer (), highlighting enantioselectivity’s role in biological activity.
Biological Activity :
Biological Activity
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid, also known by its CAS number 1956436-10-4, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C₁₇H₁₉NO₃, with a molecular weight of 285.34 g/mol. It has a melting point ranging from 163°C to 165°C and a predicted boiling point of approximately 462.1°C . The compound exhibits a pKa value of around 2.25, indicating its acidic nature .
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the amino group facilitates hydrogen bonding and electrostatic interactions with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, potentially influencing cellular processes such as signal transduction and metabolic regulation.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound could have neuroprotective properties, possibly acting as an inhibitor of certain enzymes involved in neurodegenerative diseases .
- Antioxidant Activity : There is evidence to suggest that it may function as an antioxidant, helping to scavenge reactive oxygen species (ROS) and mitigate oxidative stress in cells .
- Inhibition of Enzymatic Activity : The compound may inhibit monoamine oxidase (MAO) activity, specifically MAO-B, which is significant in the context of treating neurological disorders such as Parkinson's disease .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit specific enzymes related to neurotransmitter metabolism. For instance, it has shown potential as a selective inhibitor of MAO-B with an IC50 value indicating effective inhibition at low concentrations . Furthermore, toxicity assays on Vero cells indicated that the compound was non-toxic up to concentrations significantly higher than those needed for biological activity, suggesting a favorable safety profile for further development .
Case Studies
- Neuroprotective Study : A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and maintained cellular viability compared to controls .
- Enzyme Inhibition Study : Another study focused on the inhibitory effects of this compound on MAO-B and acetylcholinesterase (AChE). The findings revealed that it not only inhibited MAO-B but also showed moderate inhibition against AChE, suggesting potential applications in treating Alzheimer's disease .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉NO₃ |
| Molecular Weight | 285.34 g/mol |
| Melting Point | 163°C - 165°C |
| Boiling Point | ~462.1°C |
| pKa | 2.25 |
| CAS Number | 1956436-10-4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
